(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid
Description
Properties
CAS No. |
1217714-88-9 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
InChI Key |
JMUJSOFKNKGLRT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Acid
The Boc group is introduced by reacting the free amino acid or its derivative with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. This reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane at room temperature. The Boc protection is highly selective and yields the Boc-protected amino acid in excellent yield (typically >80%) without affecting the carboxylic acid group.
Stereochemical Control and Enantiopurity
The stereochemistry at the 2-position is controlled by starting from enantiopure amino acid precursors (e.g., L-aspartic acid derivatives) or by employing enzymatic or chemoenzymatic methods.
Alternative Synthetic Routes
- Solid-phase peptide synthesis (SPPS) techniques can incorporate Boc-protected amino acids into peptides, with the Boc group serving as a protecting group compatible with acid-labile conditions.
- Organometallic chemistry has been used to prepare related Boc-protected amino acids with methoxy or other substituents at the 4-position, demonstrating the versatility of the Boc protection in complex synthetic sequences.
- Classical organic synthesis involving selective protection, oxidation, and coupling steps is typically optimized to avoid harsh conditions that might cause Boc deprotection or racemization.
Summary Table of Key Preparation Steps and Yields
Research Outcomes and Analysis
- The Boc protection method is robust, yielding high purity products without side reactions such as ester hydrolysis under mild conditions.
- The sequence of oxidation and olefination steps allows precise installation of the 4-oxo group with good overall yields.
- Chemoenzymatic methods offer an environmentally friendly alternative for stereoselective synthesis, avoiding harsh chemical oxidants and providing high enantiomeric excess.
- The synthetic routes are adaptable for scale-up, as hazardous reagents like diazomethane are avoided.
- NMR studies reveal rotameric behavior of Boc-protected compounds due to restricted rotation around the carbamate N-C bond, which can be resolved by temperature variation during analysis.
Chemical Reactions Analysis
Peptide Coupling Reactions
The Boc-protected amine group enables selective peptide bond formation without interference from the amino group. Common reagents include:
-
Carbodiimides : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) as coupling agents.
-
Phosphonium/uronium reagents : HATU or HBTU in the presence of bases like DIPEA.
Example Reaction:
Oxidation of the Keto Group
The 4-oxo (keto) group undergoes oxidation to form a carboxylic acid derivative under controlled conditions:
-
Reagents : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).
-
Product : (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carboxypentanoic acid.
Conditions :
| Reagent | Solvent | Temperature | Time |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O/H₂SO₄ | 0–5°C | 2–4 h |
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield a free amine:
-
Reagents : TFA (trifluoroacetic acid) or HCl in dioxane.
-
Mechanism : Acid-catalyzed cleavage of the tert-butyloxycarbonyl group via carbamate intermediate hydrolysis.
\text{Boc-protected compound} \xrightarrow{\text{TFA (50% in DCM)}} \text{NH}_2\text{-containing product} + \text{CO}_2 + \text{tert-butanol}
Typical Conditions :
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides:
-
Esterification : Methanol/HCl or DMAP/EDC in THF.
-
Amidation : HATU with primary/secondary amines.
Example Products :
| Reaction Type | Reagents | Product Structure |
|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl (2R)-Boc-amino-4-oxopentanoate |
| Amidation | HATU, Benzylamine | Boc-protected pentanoic acid benzyl amide |
Stability and Reactivity Considerations
-
pH Sensitivity : Stable under neutral to mildly basic conditions but prone to Boc deprotection in acidic environments (pH < 4) .
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .
-
Compatibility : Compatible with polar aprotic solvents (DMF, DMSO) but reacts with strong nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Protecting Groups or Substituent Positions
a) 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid
- Structure: Differs in the position of the Boc-amino group (5-position vs. 2-position) and retains the 4-oxo group.
- Synthesis: Prepared via coupling of squalene alcohol with 5-(tert-butoxycarbonylamino)-4-oxopentanoic acid using EDC/DMAP in DCM, yielding 70% product .
- Applications: Used in nanotherapeutic conjugates for tumor photodetection due to its ketone-mediated self-assembly properties .
- Key Difference : The shifted Boc group alters solubility and reactivity; the 5-position placement limits intramolecular interactions compared to the 2R configuration .
b) (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid
- Structure : Features a biphenyl aromatic group and methyl substitution at the 2-position, enhancing lipophilicity.
- Applications : Utilized in designing protease inhibitors due to its bulky aromatic moiety, which improves target binding affinity .
- Key Difference : The methyl and biphenyl groups introduce steric hindrance, reducing compatibility with standard peptide coupling reagents compared to the unsubstituted target compound .
c) 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpentanoic Acid
- Structure: Contains a methyl branch at the 2-position adjacent to the Boc-amino group.
- Synthesis: Commercial availability noted with 95% purity, highlighting its utility in sterically constrained peptide motifs .
- Key Difference : The methyl group restricts conformational flexibility, making it less suitable for dynamic combinatorial chemistry applications compared to the linear 4-oxo derivative .
Functional Analogues with Alternative Protecting Groups
a) 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic Acid
- Structure : Replaces the Boc group with a benzyloxycarbonyl (Z) group.
- Synthesis: Synthesized via reaction of 5-aminolevulinic acid hydrochloride with benzyl chloroformate in alkaline conditions (pH 8–10), yielding 42% product .
- Applications: Primarily used in photodynamic therapy research due to its labile Z group, which is cleaved under mild hydrogenolysis conditions .
- Key Difference : The Z group’s base sensitivity limits its use in alkaline reaction environments, unlike the acid-stable Boc group .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Stability and Reactivity : The Boc group in the target compound provides superior acid stability compared to Z-protected analogues, enabling its use in solid-phase peptide synthesis (SPPS) under trifluoroacetic acid (TFA) cleavage conditions .
- Biological Activity : Derivatives like the squalene conjugate () demonstrate enhanced tumor-targeting efficacy due to the 4-oxo group’s role in self-assembly and cellular uptake .
- Commercial Availability : The target compound and its analogues are listed in catalogs by suppliers like Enamine Ltd and Aaron Chemicals LLC, with purities ≥95%, underscoring their industrial demand .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid, commonly referred to as a Boc-protected amino acid derivative, plays a significant role in organic synthesis, particularly in peptide chemistry. This compound features a chiral center, which is crucial for its biological activity. The presence of both carboxylic acid and keto functionalities enhances its versatility as an intermediate in drug development and other biochemical applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{10}H_{17}N_{1}O_{5}
- Molecular Weight : 217.25 g/mol
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing selective reactions without interference from the amine.
Biological Activity Overview
The biological activity of this compound is linked to its structural analogs and derivatives. Key activities include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, making them candidates for therapeutic applications.
- Antimicrobial Activity : Certain derivatives demonstrate activity against various pathogens, indicating potential use in treating infections.
- Neuroprotective Effects : Some structural analogs are under investigation for their protective effects on neuronal cells, relevant in neurodegenerative disease research.
The mechanisms of action often depend on the specific modifications made to the core structure. For instance:
- Enzyme Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
- Reactivity : The Boc group can be removed under acidic conditions, revealing the free amine for further reactions, which can lead to the formation of bioactive peptides.
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds:
-
Enzyme Inhibition Studies :
- A study demonstrated that Boc-protected amino acids can inhibit proteolytic enzymes, suggesting their potential as drug leads in enzyme-related diseases .
-
Antimicrobial Activity :
- Derivatives of similar amino acids exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential .
-
Neuroprotective Research :
- Research indicated that certain derivatives could reduce oxidative stress in neuronal cells, providing insights into their mechanism against neurodegenerative disorders .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Leucine | Amino Acid | Naturally occurring branched-chain amino acid involved in protein synthesis. |
| Acetyl-L-Carnitine | Amino Acid Derivative | Known for its role in energy metabolism and mitochondrial function. |
| 4-Oxoproline | Non-proteinogenic Amino Acid | Involved in various metabolic pathways; serves as a precursor for proline synthesis. |
These comparisons illustrate the unique properties of this compound due to its specific structure and potential therapeutic roles.
Q & A
Q. What are the common synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid, and how can its purity be optimized?
The compound is synthesized via carbodiimide-mediated coupling, employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). After overnight stirring, purification is achieved via flash chromatography using a gradient of DCM/ethyl acetate (EA), yielding ~70% purity. Critical steps include stoichiometric control of the Boc-protected amine precursor and monitoring reaction progress via TLC or LC-MS to minimize side products like unreacted levulinic acid derivatives .
Q. How is the stereochemical integrity of the (2R)-configuration validated during synthesis?
Chiral purity is confirmed using chiral HPLC or polarimetry. For advanced validation, - and -NMR spectroscopy can resolve diastereotopic protons and carbons adjacent to the chiral center. For example, the methylene protons near the 4-oxo group exhibit distinct splitting patterns in the (2R)-configuration compared to the (2S)-enantiomer. X-ray crystallography may also be employed if crystalline derivatives are obtainable .
Q. What role does the tert-butoxycarbonyl (Boc) group play in this compound’s reactivity?
The Boc group serves as a temporary protecting group for the amino moiety, preventing unwanted nucleophilic reactions during subsequent coupling steps. It is stable under basic and neutral conditions but can be selectively cleaved under acidic conditions (e.g., TFA/DCM) without affecting the 4-oxopentanoic acid backbone. This allows sequential functionalization in multi-step syntheses, such as peptide chain elongation .
Advanced Research Questions
Q. How can this compound be leveraged in the synthesis of peptide-like heterocycles?
The 4-oxo group enables condensation with amines or hydrazines to form imine or hydrazone intermediates, which can undergo cyclization via Ugi or Passerini reactions. For example, levulinic acid derivatives (structurally analogous to this compound) react with isocyanides and amines in a one-pot Ugi reaction to yield 2-pyrrolidone-containing pseudo-peptides. This methodology can be adapted for synthesizing γ-lactam libraries with potential bioactive properties .
Q. What experimental strategies mitigate Boc group instability during prolonged storage or harsh reaction conditions?
Boc degradation is minimized by storing the compound at -20°C under inert gas (N/Ar). During reactions, avoid prolonged exposure to protic solvents (e.g., MeOH) or elevated temperatures. If acidic conditions are unavoidable, introduce orthogonal protecting groups (e.g., Fmoc) for the carboxylate moiety. Stability assays using -NMR or IR spectroscopy (monitoring the carbonyl peak at ~1680 cm) can track Boc integrity .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or mass spectra often arise from residual solvents, rotamers (due to the Boc group’s tert-butyl rotation), or keto-enol tautomerism at the 4-oxo position. Strategies include:
Q. What methodologies optimize yield in large-scale syntheses of this compound?
Scale-up requires:
- Replacing EDC with cost-effective alternatives like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide).
- Using flow chemistry to enhance mixing and reduce side reactions.
- Implementing in-line IR or PAT (process analytical technology) for real-time monitoring of reaction endpoints.
- Recycling DCM/EA solvents via distillation to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
